tert-Butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate
Overview
Description
tert-Butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromo-fluorophenyl moiety, and a methoxyethyl group. It is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-fluorobenzyl chloride, tert-butyl carbamate, and 2-methoxyethylamine.
Nucleophilic Substitution: The 2-bromo-4-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with tert-butyl carbamate in the presence of a base like potassium carbonate to form the intermediate.
Amidation: The intermediate is then reacted with 2-methoxyethylamine under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Formation of new compounds with different substituents replacing the bromo group.
Oxidation Products: Oxidized derivatives with altered functional groups.
Hydrolysis Products: Breakdown products including tert-butyl alcohol and corresponding amines.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-nitrogen bonds.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug development.
Biological Probes: Utilized in the design of biological probes for studying enzyme interactions.
Industry:
Material Science: Explored for its use in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
- tert-Butyl N-[(2-chloro-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate
- tert-Butyl N-[(2-bromo-4-methylphenyl)methyl]-N-(2-methoxyethyl)carbamate
Comparison:
- Structural Differences: Variations in the halogen substituents (bromo vs. chloro) or additional methyl groups.
- Chemical Properties: Differences in reactivity and stability due to the nature of the substituents.
- Applications: Unique applications based on the specific chemical properties of each compound.
This detailed article provides a comprehensive overview of tert-Butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrFNO3/c1-15(2,3)21-14(19)18(7-8-20-4)10-11-5-6-12(17)9-13(11)16/h5-6,9H,7-8,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSNCKHHWCLYMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOC)CC1=C(C=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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